Trimethylolpropane triacrylate

Catalog No.
S582131
CAS No.
15625-89-5
M.F
C15H20O6
M. Wt
296.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylolpropane triacrylate

CAS Number

15625-89-5

Product Name

Trimethylolpropane triacrylate

IUPAC Name

2,2-bis(prop-2-enoyloxymethyl)butyl prop-2-enoate

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

InChI

InChI=1S/C15H20O6/c1-5-12(16)19-9-15(8-4,10-20-13(17)6-2)11-21-14(18)7-3/h5-7H,1-3,8-11H2,4H3

InChI Key

DAKWPKUUDNSNPN-UHFFFAOYSA-N

SMILES

CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C

Solubility

Insoluble in wate

Synonyms

TMPTA, trimethylol propane triacrylate, trimethylolpropane triacrylate

Canonical SMILES

CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C

Trimethylolpropane triacrylate is a trifunctional acrylate ester monomer derived from trimethylolpropane. Its chemical formula is C15H20O6C_{15}H_{20}O_{6} with a molecular weight of approximately 296.3 g/mol. This compound appears as a light yellow transparent liquid, characterized by its low viscosity and volatility, making it suitable for various industrial applications. It exhibits strong resistance to weathering, chemicals, water, and abrasion, which enhances the durability of products in which it is incorporated .

TMPTA is a skin sensitizer and may cause allergic skin reactions upon prolonged or repeated exposure [, ]. It is also suspected to be an eye irritant []. Here are some safety considerations:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling TMPTA [].
  • Ensure proper ventilation in the workspace to avoid inhalation.
  • Avoid contact with skin and eyes.
  • Store in a cool, dry, and well-ventilated place away from heat and incompatible materials [].

Material Science Research:

  • Polymer Synthesis: TMPT can be used as a crosslinking agent in the synthesis of various polymers. Its ability to form covalent bonds between polymer chains makes it valuable for creating materials with specific properties, such as improved strength, durability, and chemical resistance. Source: National Center for Biotechnology Information (NCBI): )
  • Photopolymerization Studies: TMPT is a photoactive molecule, meaning it can react to light. This property makes it useful in studying photopolymerization processes, which involve the use of light to initiate the formation of polymers. Researchers can use TMPT to investigate the factors influencing photopolymerization reactions and develop new photoreactive materials. Source: ScienceDirect:

Toxicology Research:

  • Investigating potential health effects: Due to its industrial applications, TMPT has been evaluated for potential health hazards. Researchers use TMPT in studies to understand its absorption, metabolism, and potential toxicity in various organisms, including animals and cell cultures. Source: National Toxicology Program (NTP): )
Typical of acrylates. Notably, it can undergo:

  • Free Radical Polymerization: This process involves the formation of long polymer chains when exposed to heat or light, making it ideal for coatings and inks.
  • Michael Addition Reactions: The compound can react with amines, allowing its use in epoxy chemistry to accelerate curing times .
  • Cross-Linking: As a trifunctional monomer, it serves as an effective cross-linker in various formulations, enhancing the mechanical properties of the resulting materials .

While trimethylolpropane triacrylate is primarily used in industrial applications, it has been noted for its potential biological effects. Sensitization has been observed in some workers exposed to this compound, particularly those involved in textile printing and optical fiber manufacturing. Contact dermatitis has been reported in such cases, indicating that while the compound is useful industrially, it may pose risks to certain individuals upon exposure .

The synthesis of trimethylolpropane triacrylate typically involves the esterification of trimethylolpropane with acrylic acid. A common method includes:

  • Reactants: Combine trimethylolpropane (2.44 kg) and acrylic acid (3.93 kg) along with an acid ion exchanger and hydroquinone.
  • Reaction Conditions: Heat the mixture under stirring while passing a stream of air saturated with allyl alcohol through it for approximately 80 hours.
  • Product Recovery: Distill off the solvent and filter to obtain the desired product, which should be pale yellow and clear with a specific viscosity .

Unique FeaturesDiethylene Glycol DimethacrylateDi-functionalDental materials, adhesivesLower cross-link densityTrimethylolpropane DimethacrylateDi-functionalCoatings, adhesivesHigher viscosity than trimethylolpropane triacrylateEthylene Glycol DiacrylateDi-functionalCoatings, sealantsLower reactivity compared to trimethylolpropane triacrylateButanediol DiacrylateDi-functionalInks and coatingsLess hydrophilic than trimethylolpropane triacrylate

Trimethylolpropane triacrylate's trifunctionality provides superior mechanical properties and faster curing times compared to these di-functional alternatives .

Physical Description

Liquid

Color/Form

Viscous, colorless to tan liquid

XLogP3

2.7

Density

1.11 g/cu cm at 20 °C

LogP

log Kow = 2.75

Odor

Acrylic or pungent odo

UNII

4B67KGL96S

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

5.9X10-4 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Impurities

Trimethylolpropane triacrylate is manufactured by esterification of trimethylolpropane; acrylic acid is a known impurity in the technical-grade compound.

Other CAS

15625-89-5

Wikipedia

Trimethylolpropane triacrylate

Methods of Manufacturing

Trimethylolpropane triacrylate is manufactured by esterification of trimethylolpropane; acrylic acid is a known impurity in the technical-grade compound.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Primary metal manufacturing
Printing and related support activities
Printing ink manufacturing
2-Propenoic acid, 1,1'-[2-ethyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester: ACTIVE
Ethylenimine and propylenimine react with trifunctional acrylates, such as 2-ethyl-2-(hydroxymethyl)-1,3-propanediol triacrylate ... to produce trifunctional aziridines.

Dates

Modify: 2023-08-15

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